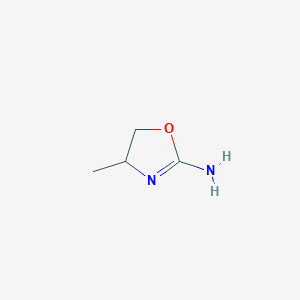

4-Methyl-4,5-dihydro-1,3-oxazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-4,5-dihydro-1,3-oxazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c1-3-2-7-4(5)6-3/h3H,2H2,1H3,(H2,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIXPFRMNXPKTFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68210-17-3 | |

| Record name | 4-methyl-4,5-dihydro-1,3-oxazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallography:There is no evidence of a solved crystal structure for this compound, which would definitively determine its solid-state molecular geometry.

Therefore, a detailed article on the structural and spectroscopic characterization of 4-Methyl-4,5-dihydro-1,3-oxazol-2-amine cannot be generated at this time. The required experimental data remains absent from the accessible scientific domain.

Crystal Packing and Intermolecular Interactions

Conformational Analysis from Crystal Structures

Without an experimentally determined crystal structure for this compound, a definitive conformational analysis based on crystallographic data cannot be provided. The dihydro-oxazole ring is not planar and is expected to adopt an envelope or twisted conformation to minimize steric strain. The specific conformation would be influenced by the substituent at the 4-position, in this case, a methyl group. The orientation of the methyl group (axial or equatorial) and the puckering of the five-membered ring would be key conformational features. Furthermore, the planarity of the exocyclic amino group and its orientation relative to the ring would also be of interest. In similar dihydro-oxazole systems, the conformation is often a result of a balance between minimizing steric hindrance and maximizing stabilizing intermolecular interactions within the crystal. crystallography.net

Computational Spectroscopic Parameter Prediction

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict spectroscopic parameters. ugr.esresearchgate.net Such calculations could provide insights into the vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis) of this compound.

For instance, TD-DFT calculations could predict the maximum absorption wavelength (λmax) in the UV-Vis spectrum, which would correspond to the electronic transitions of the molecule. mdpi.com These computational approaches are valuable tools for complementing experimental findings and for providing data when experimental measurements are unavailable. researchgate.net However, specific computational studies detailing these parameters for this compound were not found in the surveyed literature.

A general approach to predicting spectroscopic parameters would involve:

Optimization of the ground-state molecular geometry using a suitable DFT functional and basis set.

Calculation of vibrational frequencies to predict the IR spectrum.

Calculation of NMR shielding tensors using methods like Gauge-Independent Atomic Orbital (GIAO) to predict ¹H and ¹³C NMR spectra.

Performing TD-DFT calculations on the optimized geometry to predict the UV-Vis absorption spectrum.

The accuracy of these predictions is dependent on the level of theory and the basis set employed in the calculations. nih.gov

Reactivity and Derivatization Strategies for the 4,5 Dihydro 1,3 Oxazol 2 Amine System

Reactivity of the Exocyclic Amine Group

The exocyclic primary amine group in 4-Methyl-4,5-dihydro-1,3-oxazol-2-amine serves as a primary site for nucleophilic attack, readily reacting with a variety of electrophiles. This reactivity is central to many derivatization strategies for this heterocyclic system.

Electrophilic Substitution Reactions on the Amine Nitrogen

The lone pair of electrons on the exocyclic nitrogen atom makes it susceptible to attack by electrophiles, leading to the formation of a new bond and substitution of a hydrogen atom. byjus.com This class of reactions is fundamental for introducing a wide array of functional groups onto the amine.

Common electrophilic substitution reactions include acylation and alkylation. Acylation, the introduction of an acyl group (R-C=O), is typically achieved by reacting the amine with acyl chlorides or anhydrides. This reaction proceeds through a nucleophilic acyl substitution mechanism, resulting in the formation of an N-acylated derivative. Alkylation involves the introduction of an alkyl group, often through reaction with alkyl halides. This reaction follows a nucleophilic aliphatic substitution pathway.

| Electrophile | Reagent Example | Product Type | Reaction Conditions |

| Acyl Halide | Acetyl chloride | N-acyl-4-methyl-4,5-dihydro-1,3-oxazol-2-amine | Aprotic solvent, often with a non-nucleophilic base |

| Alkyl Halide | Methyl iodide | N-alkyl-4-methyl-4,5-dihydro-1,3-oxazol-2-amine | Polar aprotic solvent |

| Sulfonyl Halide | p-Toluenesulfonyl chloride | N-sulfonyl-4-methyl-4,5-dihydro-1,3-oxazol-2-amine | Aprotic solvent, base |

This table presents hypothetical electrophilic substitution reactions based on the general reactivity of primary amines.

Condensation Reactions with Carbonyl Compounds

The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. uobasrah.edu.iqsemanticscholar.orgresearchgate.netresearchgate.net This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.

The formation of the C=N double bond in the resulting Schiff base extends the conjugation of the system and provides a versatile intermediate for further chemical transformations. These imines can be subsequently reduced to form secondary amines. This two-step process, known as reductive amination, is a powerful method for the formation of C-N bonds. masterorganicchemistry.comresearchgate.netyoutube.com

| Carbonyl Compound | Product Type | Catalyst |

| Aldehyde (e.g., Benzaldehyde) | N-(phenylmethylene)-4-methyl-4,5-dihydro-1,3-oxazol-2-amine (Schiff base) | Mild acid |

| Ketone (e.g., Acetone) | N-(propan-2-ylidene)-4-methyl-4,5-dihydro-1,3-oxazol-2-amine (Schiff base) | Mild acid |

This table illustrates the expected products from condensation reactions with representative carbonyl compounds.

Chemical Transformations of the Dihydro-oxazole Ring

The dihydro-oxazole ring, also known as an oxazoline (B21484) ring, possesses its own unique reactivity, allowing for transformations that modify the heterocyclic core itself. These reactions include oxidation, reduction, and ring-opening, each providing a pathway to distinct classes of compounds.

Oxidation Pathways to Oxazole (B20620) Derivatives

The dihydro-oxazole ring can be oxidized to the corresponding aromatic oxazole. This aromatization process involves the formation of a double bond within the heterocyclic ring. Various oxidizing agents can be employed to achieve this transformation, with the choice of reagent often depending on the other functional groups present in the molecule. rsc.org The resulting 2-amino-4-methyloxazole (B1268135) would be an aromatic heterocycle with altered electronic and chemical properties compared to the starting material.

| Oxidizing Agent | Expected Product |

| Manganese Dioxide (MnO₂) | 2-Amino-4-methyloxazole |

| Copper(II) salts | 2-Amino-4-methyloxazole |

| Mild dehydrogenation catalysts | 2-Amino-4-methyloxazole |

This table provides examples of oxidizing agents that could potentially be used for the aromatization of the dihydro-oxazole ring.

Reduction Reactions of the Heterocyclic Ring

The dihydro-oxazole ring can be reduced to the corresponding oxazolidine. This saturation of the heterocyclic ring can be achieved through catalytic hydrogenation or with the use of chemical reducing agents. acs.org For example, catalytic hydrogenation over a noble metal catalyst such as palladium or platinum would be expected to reduce the C=N double bond within the ring. Chemical reducing agents like sodium borohydride, while generally less reactive towards C=N bonds than C=O bonds, can be effective under specific conditions, potentially in the presence of a Lewis acid catalyst. psu.eduorientjchem.org

| Reduction Method | Expected Product |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | 4-Methyl-oxazolidin-2-amine |

| Chemical Reduction (e.g., NaBH₄ with catalyst) | 4-Methyl-oxazolidin-2-amine |

This table outlines potential methods for the reduction of the dihydro-oxazole ring.

Ring-Opening Reactions and Subsequent Transformations

The dihydro-oxazole ring can undergo ring-opening reactions under both acidic and basic conditions, leading to the formation of acyclic products. nih.govacs.orgresearchgate.netresearchgate.netmasterorganicchemistry.comyoutube.com Acid-catalyzed hydrolysis, for instance, would likely involve protonation of the ring oxygen or nitrogen, followed by nucleophilic attack of water, leading to cleavage of a C-O or C-N bond. The initial product would be an amino alcohol derivative, which could potentially undergo further transformations.

Base-catalyzed hydrolysis would proceed via nucleophilic attack of a hydroxide (B78521) ion on the carbon of the C=N bond, leading to a ring-opened intermediate. The stability of the dihydro-oxazole ring and the specific reaction conditions will dictate the feasibility and outcome of these ring-opening reactions.

| Condition | Potential Intermediate | Potential Final Product |

| Acidic Hydrolysis (H₃O⁺) | Protonated ring intermediate | 1-Amino-2-hydroxypropane derivative |

| Basic Hydrolysis (OH⁻) | Ring-opened anionic intermediate | N-(2-hydroxy-1-methylethyl)urea derivative |

This table presents plausible pathways for the ring-opening of the dihydro-oxazole ring under hydrolytic conditions.

Functionalization at the Methyl Group (C4) and Other Ring Positions

The this compound ring system possesses several sites amenable to chemical modification. The primary points of reactivity include the exocyclic amino group, the ring nitrogen atoms, and the substituents on the carbon backbone of the ring. Functionalization at the C4 position, which is a stereocenter in this molecule, is of particular interest for introducing molecular complexity and controlling the spatial arrangement of substituents.

Selective Derivatization of the C4-Methyl Group

Direct and selective functionalization of the methyl group at the C4 position of the 4,5-dihydro-1,3-oxazol-2-amine (B1208636) core is not a widely reported transformation in chemical literature. The protons of the C4-methyl group are generally not sufficiently acidic for facile deprotonation under standard basic conditions. Their pKa value is typical for alkyl protons adjacent to a saturated carbon atom and is significantly higher than that of the protons on the exocyclic amino group.

Consequently, reactions that rely on the formation of a carbanion at this position are challenging to achieve selectively without interfering with the more acidic N-H protons. Furthermore, the C4-methyl group lacks other intrinsic "handles" for reactivity, making pathways such as selective oxidation or substitution difficult to control. Most synthetic applications involving 4-alkyl-oxazolines utilize the alkyl group (e.g., methyl, isopropyl, or phenyl) primarily to establish a specific steric environment to influence reactions at other sites, rather than as a point for subsequent derivatization.

Substitution Reactions on Aromatic Substituents

When an aromatic ring is attached to the 4,5-dihydro-1,3-oxazol-2-amine system, most commonly via the exocyclic nitrogen to form an N-aryl derivative, the oxazoline moiety can exert a powerful influence on the reactivity of the aromatic ring. By analogy with the well-established chemistry of 2-aryl-oxazolines, the 2-amino-oxazoline group is expected to function as a potent directing group in electrophilic aromatic substitution, particularly through a strategy known as Directed ortho-Metalation (DoM). wpmucdn.comwikipedia.orgnih.govbaranlab.org

The DoM process involves the coordination of a strong organolithium base, such as n-butyllithium, to the Lewis basic nitrogen atom of the oxazoline ring. wikipedia.orgbaranlab.org This coordination brings the base into close proximity with the ortho-protons of the aromatic ring, facilitating a regioselective deprotonation to form a stabilized aryllithium intermediate. wpmucdn.com This nucleophilic intermediate can then be trapped by a wide variety of electrophiles, leading exclusively to ortho-substituted products. nih.govuwindsor.ca

While this chemistry is extensively documented for oxazolines directly linked to an aromatic ring at C2, the same electronic and chelating principles are expected to apply to N-aryl-2-amino-oxazoline derivatives. The process allows for the introduction of diverse functional groups that are often difficult to install with conventional electrophilic aromatic substitution methods, which typically yield a mixture of ortho and para isomers.

The table below, based on established reactions with analogous 2-aryl-oxazolines, illustrates the scope of this synthetic strategy. nih.gov

| Electrophile | Reagent Example | Resulting ortho-Substituent | Reference |

|---|---|---|---|

| Iodination | I₂ | -I | nih.gov |

| Cyanation | Tosyl cyanide (TsCN) | -CN | nih.gov |

| Carboxylation | CO₂ | -COOH | wikipedia.org |

| Allylation | Allyl bromide | -CH₂CH=CH₂ | nih.gov |

| Cross-Coupling | Aryl iodides (with Pd catalyst) | -Aryl | nih.gov |

| Silylation | Trimethylsilyl chloride (TMSCl) | -Si(CH₃)₃ | uwindsor.ca |

Stereochemical Consequences of Substituent Introduction

The C4 position of this compound is a stereogenic center. The presence of the methyl group at this position means the molecule is chiral, and this inherent chirality has significant consequences for any derivatization reaction that either modifies the C4 position or introduces a new stereocenter elsewhere in the molecule.

The field of asymmetric synthesis extensively uses chiral oxazolines, derived from enantiopure amino alcohols, as chiral auxiliaries to control the stereochemical outcome of reactions. nih.govresearchgate.net The substituent at the C4 position (and C5, if present) creates a biased steric environment, forcing incoming reagents to approach the reactive site from the less hindered face. This principle of diastereoselective control is fundamental to its function.

When a new substituent is introduced into the this compound molecule, creating a second stereocenter, a pair of diastereomers will be formed. The ratio of these diastereomers is determined by the degree of stereochemical communication between the existing C4 center and the reacting center. For example, in a Directed ortho-Metalation of a chiral N-aryl derivative, the chiral center at C4 could influence the orientation of the aryllithium intermediate, potentially leading to diastereoselectivity if the incoming electrophile is also chiral or if the substitution creates a plane of chirality (atropisomerism).

Furthermore, the stereochemistry of the oxazoline ring itself is often established during its synthesis. The cyclization of a β-hydroxy amide to an oxazoline can proceed through different mechanisms, leading to either retention or inversion of configuration at the carbon bearing the hydroxyl group. mdpi.com For instance, activation of the hydroxyl group followed by an intramolecular Sₙ2-like substitution by the amide oxygen typically results in an inversion of stereochemistry. mdpi.com Conversely, activation of the amide carbonyl followed by nucleophilic attack from the hydroxyl group leads to retention of configuration. The chosen synthetic route therefore directly dictates the absolute stereochemistry of the C4 and C5 positions in the final product.

Applications in Catalysis and Materials Science Research

Catalytic Roles of 4,5-dihydro-1,3-oxazol-2-amine (B1208636) Based Ligands

Ligands derived from the 4,5-dihydro-1,3-oxazole core have become indispensable in asymmetric catalysis. The inherent chirality and the ability to coordinate with a wide range of metal centers make them highly effective in controlling the stereochemical outcome of chemical reactions.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic pathway to guide the formation of a specific stereoisomer. The oxazoline (B21484) framework is a well-established and highly effective chiral auxiliary. While research directly employing 4-Methyl-4,5-dihydro-1,3-oxazol-2-amine as a chiral auxiliary is not extensively documented in publicly available literature, the broader class of chiral oxazolidinones and related oxazoline structures has been pivotal in numerous asymmetric transformations. These auxiliaries are instrumental in reactions such as aldol additions, alkylations, and Diels-Alder reactions, where they provide a high degree of stereocontrol. The substituents at the 4 and 5 positions of the oxazoline ring play a crucial role in directing the approach of incoming reagents through steric hindrance, thereby controlling the formation of the desired stereocenter. After the desired stereochemistry is established, the auxiliary can be removed and often recycled.

The nitrogen atoms within the 4,5-dihydro-1,3-oxazole ring system are excellent donors for transition metals, leading to the formation of stable coordination complexes. These complexes, in turn, can act as highly efficient catalysts for a variety of chemical transformations, most notably in the field of polymerization.

Vanadium complexes featuring ligands derived from 4,5-dihydro-1,3-oxazole have demonstrated significant catalytic activity in the polymerization of olefins, such as ethylene and norbornene. Research has shown that vanadium(III) complexes stabilized by oxazoline-containing ligands are effective precatalysts for these reactions. For instance, vanadium complexes with 2-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)phenol ligands have been synthesized and successfully employed in ethylene polymerization and ethylene/norbornene copolymerization. utexas.edursc.org These catalysts, when activated with an appropriate cocatalyst like ethylaluminum sesquichloride (Al2Et3Cl3), exhibit high activities and produce polymers with desirable properties. chimia.ch

The structure of the ligand, particularly the substitution on the oxazoline ring, has a considerable impact on the catalytic performance and the microstructure of the resulting polymer. For example, the position of a methyl substituent can influence the catalyst's activity and the incorporation of comonomers like norbornene. nih.govresearchgate.net The steric and electronic environment around the vanadium center, dictated by the ligand, plays a crucial role in the polymerization process.

Table 1: Performance of Vanadium-Based Catalysts in Ethylene/Norbornene Copolymerization This is an interactive data table. You can sort and filter the data by clicking on the column headers.

| Catalyst Precursor | Cocatalyst | Activity (kg Copolymer / (mol V * h)) | Norbornene Incorporation (mol%) | Polymer Molecular Weight (g/mol) |

|---|---|---|---|---|

| (L)2VCl2 with L = 2-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)phenol | AlEt2Cl | High | 12.3 - 30.1 | 0.9 x 10^5 - 2.6 x 10^5 |

| VCl3(THF)3 with methyl substituted (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazole ligands | AlEt2Cl | Active | Variable | Not specified |

Iron-based catalysts are of great interest due to the low cost and low toxicity of iron. While specific examples of iron catalysts bearing the this compound ligand are not prominent in the literature, related pyridine-oxazoline ligated iron complexes have shown excellent activity for isoprene polymerization upon activation with methylaluminoxane (MAO). researchgate.net The development of iron complexes with various nitrogen-donor ligands for polymerization catalysis is an active area of research. doi.orgmdpi.com The modular nature of ligands like 2-aminooxazolines allows for the fine-tuning of the catalyst's steric and electronic properties, which is a key principle in the design of new and improved iron-based polymerization catalysts.

Lanthanide elements are known for their unique coordination properties, often favoring ligands with high coordination numbers. nih.gov While direct studies on lanthanide complexes with this compound are limited, the coordination chemistry of lanthanides with related nitrogen and oxygen-containing heterocyclic ligands provides insights into their potential. For instance, lanthanide complexes with ligands such as 2-amino-5-aryl-1,3,4-thiadiazoles have been synthesized and characterized, demonstrating the ability of such systems to coordinate with lanthanide ions. researchgate.net The electronic properties and Lewis acidity of lanthanide centers, when combined with the chiral environment provided by oxazoline-based ligands, could lead to the development of novel catalysts for various organic transformations.

The design of the ligand is paramount for achieving high efficiency and selectivity in metal-catalyzed reactions. For ligands based on the 4,5-dihydro-1,3-oxazol-2-amine framework, several key principles are considered:

Steric Hindrance : The size and placement of substituents on the oxazoline ring, such as the methyl group at the 4-position, can create a specific chiral pocket around the metal center. This steric bulk can effectively block certain reaction pathways, leading to higher enantioselectivity in asymmetric catalysis. pnas.orgscispace.com In polymerization, steric hindrance can influence the rate of monomer insertion and the microstructure of the resulting polymer. chimia.ch

Electronic Effects : The electronic nature of the ligand, influenced by the substituents, can modulate the reactivity of the metal center. Electron-donating or electron-withdrawing groups can affect the Lewis acidity of the metal, which in turn impacts its catalytic activity. The 2-amino group in the target compound is an electron-donating group that can significantly influence the electronic environment of a coordinated metal.

Bite Angle and Rigidity : For bidentate or multidentate ligands derived from 2-aminooxazolines, the bite angle and the rigidity of the ligand backbone are crucial. A well-defined and rigid structure can lead to a more ordered transition state, resulting in higher stereoselectivity. pnas.orgscispace.com

Modularity : The ease of synthesis and modification of oxazoline-based ligands allows for the creation of ligand libraries. This modularity is a significant advantage in the optimization of catalysts for specific reactions, as different steric and electronic features can be systematically varied to find the optimal ligand-metal combination. rsc.org

By carefully considering these design principles, it is possible to tailor ligands based on this compound to achieve superior performance in a wide range of catalytic applications.

Transition Metal Coordination Complexes as Catalysts

Materials Science Applications

The utility of this compound in materials science is predominantly indirect, stemming from its role as a ligand in catalytic systems that produce advanced polymers. The structural characteristics of the dihydro-oxazole ring, including the presence and position of substituents like the methyl group, have a pronounced effect on the polymerization process and the final properties of the polymeric materials.

Development of Novel Polymeric Materials

Dihydro-oxazole derivatives are employed as N-donor ligands to stabilize transition metal active centers, particularly in vanadium-based catalysts used for ethylene polymerization and the copolymerization of ethylene with cyclic olefins like norbornene. researchgate.netmdpi.commdpi.com These catalytic systems are instrumental in producing a range of novel polymeric materials, from high-molecular-weight polyethylene to cyclic olefin copolymers (COCs), which are noted for their unique properties. researchgate.netmdpi.com

Vanadium complexes featuring methyl-substituted dihydro-oxazole ligands have demonstrated high activity in these polymerization reactions. mdpi.comresearchgate.net For instance, a vanadium complex with a 2-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)phenol ligand has been shown to be an effective catalyst for both ethylene polymerization and ethylene-norbornene copolymerization. mdpi.comdntb.gov.ua The activity of such catalysts leads to the production of polyethylene with varying characteristics and ethylene-norbornene copolymers with significant norbornene incorporation. mdpi.comdntb.gov.ua

The following table summarizes the performance of vanadium catalysts with different dihydro-oxazole-based ligands in ethylene polymerization.

| Catalyst/Ligand | Activity (kg PE / (mol V · h)) | Polymer Melting Temp. (°C) | Crystallinity (%) | Molecular Weight ( g/mol ) |

| (L1)₂VCl₂ | 7300 | 123–142 | 49–75 | 5.7–8.5 × 10⁵ |

| (L2)₂VCl₂ | 4500 | 123–142 | 49–75 | 5.7–8.5 × 10⁵ |

| (L3)₂VCl₂ | 5800 | 123–142 | 49–75 | 5.7–8.5 × 10⁵ |

L1: 2-(4,5-dihydro-1,3-oxazol-2-yl)phenol, L2: 2-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)phenol, L3: 2-(5,6-dihydro-4H-1,3-oxazin-2-yl)phenol. Data sourced from mdpi.com.

Influence of Dihydro-oxazole Moieties on Material Properties (e.g., Microstructure, π-π Stacking)

The structure of the dihydro-oxazole ligand, including the specific position of methyl substituents, has a considerable impact on the microstructure and physical properties of the resulting polymers. mdpi.comresearchgate.net This influence is a key area of research, as it allows for the fine-tuning of material characteristics by modifying the catalyst's ligand.

Microstructure:

In the context of ethylene-norbornene copolymers, the choice of a dihydro-oxazole ligand in the vanadium catalyst affects the incorporation of the norbornene comonomer and the microstructure of the polymer chain. mdpi.comdntb.gov.ua For example, a catalyst with a 2-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)phenol ligand has been observed to influence the formation of triads in the copolymer microstructure. mdpi.comdntb.gov.ua The steric effects of the ligand can alter the catalyst's activity and, consequently, the polymer's molecular weight, molecular weight distribution, and glass transition temperature. mdpi.com

A study comparing different methyl-substituted (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazole ligands found that a methyl group at the 4-position of the oxazoline ring reduces the catalyst's activity. mdpi.comresearchgate.net This, in turn, influences the properties of the polymer produced. mdpi.comresearchgate.net

The table below illustrates the effect of different dihydro-oxazole-based ligands on the properties of ethylene-norbornene (E-NB) copolymers.

| Catalyst/Ligand | Norbornene Incorporation (mol%) | Glass Transition Temp. (°C) | Molecular Weight ( g/mol ) |

| (L1)₂VCl₂ | 12.3–30.1 | 4–62 | 0.9–2.6 × 10⁵ |

| (L2)₂VCl₂ | 12.3–30.1 | 4–62 | 0.9–2.6 × 10⁵ |

| (L3)₂VCl₂ | 12.3–30.1 | 4–62 | 0.9–2.6 × 10⁵ |

L1: 2-(4,5-dihydro-1,3-oxazol-2-yl)phenol, L2: 2-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)phenol, L3: 2-(5,6-dihydro-4H-1,3-oxazin-2-yl)phenol. Data sourced from mdpi.com.

π-π Stacking:

π-π stacking is a non-covalent interaction that can significantly influence the morphology and electronic properties of polymeric materials, particularly in conjugated polymers. acs.orgresearchgate.net While the dihydro-oxazole ring itself is not aromatic, the broader class of poly(2-oxazoline)s can exhibit self-assembly where intermolecular forces play a role. nih.gov In certain contexts, such as the cationic ring-opening polymerization of 2-oxazolines with unsaturated side chains, π-π stacking effects between monomer side chains and the growing polymer chain can influence polymerization kinetics. researchgate.netacs.org

However, in the specific application of dihydro-oxazole moieties as ligands in catalysts for producing polyolefins like polyethylene and ethylene-norbornene copolymers, the resulting polymers are typically non-conjugated. Therefore, π-π stacking interactions within the final polymer matrix are not a primary determining factor for their bulk properties. The influence of the dihydro-oxazole moiety in these systems is primarily exerted through its electronic and steric effects on the catalyst's active center, which then dictates the polymer's microstructure. mdpi.commdpi.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for predicting molecular structure, stability, and reactivity.

Electronic Structure and Bonding Analysis

An analysis of the electronic structure of 4-Methyl-4,5-dihydro-1,3-oxazol-2-amine would involve mapping its electron density distribution to identify regions susceptible to electrophilic or nucleophilic attack. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. Natural Bond Orbital (NBO) analysis could further elucidate the nature of the bonding, including delocalization of electrons and hyperconjugative interactions within the molecule.

Reaction Mechanism Elucidation and Transition State Analysis

Computational methods are frequently used to model reaction pathways, providing insights that are often difficult to obtain experimentally. For this compound, this could involve studying its synthesis or degradation pathways. By calculating the potential energy surface of a reaction, researchers can identify transition states—the highest energy points along the reaction coordinate. The energy of these transition states is used to determine the activation energy, which is fundamental to understanding the reaction kinetics. For instance, studies on related heterocyclic compounds have successfully used DFT to map reaction mechanisms and characterize transition state geometries and energies.

Conformational Analysis and Stereoisomer Stability

The presence of a chiral center at the 4-position (due to the methyl group) means that this compound exists as a pair of enantiomers (R and S). Conformational analysis would involve calculating the potential energy of the molecule as a function of its dihedral angles to identify the most stable three-dimensional arrangements (conformers). By comparing the energies of the optimized geometries of the (R)- and (S)-enantiomers, their relative stability can be determined. In the absence of a chiral environment, the enantiomers would be expected to have identical energies.

Molecular Modeling and Docking Studies

Molecular modeling and docking are vital computational techniques in drug discovery and materials science, used to predict how a small molecule (ligand) interacts with a larger molecule, typically a protein receptor.

Prediction of Ligand-Target Interactions

Molecular docking simulations would place the 3D structure of this compound into the binding site of a biological target. These simulations predict the preferred orientation of the ligand and the specific intermolecular interactions it forms with the protein's amino acid residues. Typical interactions include hydrogen bonds, hydrophobic interactions, and electrostatic forces. For example, docking studies on similar heterocyclic scaffolds have been used to identify key interactions with enzyme active sites, such as penicillin-binding proteins or various kinases, guiding the design of more potent inhibitors.

Binding Affinity Estimation for Biological Targets

Following the prediction of the binding pose, computational methods can be used to estimate the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol) or an inhibition constant (Ki). Lower binding energy scores generally indicate a more stable ligand-protein complex and, consequently, higher potential biological activity. These estimations are crucial for prioritizing compounds for further experimental testing. For instance, in studies of novel inhibitors, compounds with the most favorable docking scores are often selected for synthesis and in vitro evaluation.

Below is a hypothetical data table illustrating the type of results that would be generated from a molecular docking study of the (R)- and (S)-enantiomers of this compound against a generic protein kinase.

Table 1: Hypothetical Molecular Docking Results

| Compound | Enantiomer | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Types |

|---|---|---|---|---|---|

| This compound | (R) | Protein Kinase X | -7.2 | ASP145, LYS83, PHE80 | Hydrogen Bond, Hydrophobic |

| This compound | (S) | Protein Kinase X | -6.5 | ASP145, GLU12 | Hydrogen Bond |

Quantitative Structure-Activity Relationships (QSAR) and Linear Free Energy Relationships (LFERs)

Theoretical and computational chemistry provide powerful tools for understanding the relationship between the structure of a molecule and its chemical or biological activity. For this compound, while specific and extensive Quantitative Structure-Activity Relationship (QSAR) and Linear Free Energy Relationship (LFER) studies are not widely available in published literature, the principles of these methodologies can be applied to understand its potential behavior. These approaches are crucial in the rational design of novel compounds with desired properties, predicting their reactivity, and elucidating their mechanisms of action.

Correlation of Structural Parameters with Reactivity

The reactivity of this compound is intrinsically linked to its structural and electronic properties. LFERs and QSAR studies aim to establish a quantitative correlation between these parameters and the observed chemical reactivity or biological activity. Structural parameters, also known as molecular descriptors, can be calculated using computational methods and provide insight into the molecule's behavior.

For this compound, a variety of descriptors can be computed to serve as the basis for such correlations. These descriptors fall into several categories, including constitutional, topological, geometrical, and electronic descriptors. While specific experimental reactivity data for a homologous series of derivatives would be necessary to build a robust LFER or QSAR model, the computed parameters for the parent compound lay the groundwork for such an analysis.

Below is a table of selected computed structural and physicochemical properties for this compound that could be used in correlative studies. nih.gov

| Structural Parameter/Descriptor | Value |

|---|---|

| Molecular Weight | 100.12 g/mol |

| XLogP3 | -0.4 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 0 |

| Exact Mass | 100.063662883 Da |

| Topological Polar Surface Area | 41.5 Ų |

| Heavy Atom Count | 7 |

| Formal Charge | 0 |

| Complexity | 99.9 |

In a hypothetical LFER study, one might investigate the rate of a specific reaction (e.g., N-acylation) for a series of this compound derivatives with different substituents. The logarithm of the rate constants could then be plotted against a substituent parameter, such as the Hammett constant (σ), to establish a linear relationship. Such a correlation would provide quantitative insight into how electronic effects of substituents influence the reactivity of the amino group.

Predictive Modeling for Chemical and Biological Properties

Predictive modeling, a cornerstone of QSAR, utilizes statistical methods to build models that can forecast the chemical or biological properties of new, untested compounds based on their structural descriptors. For this compound and its derivatives, such models could be invaluable for predicting properties like receptor binding affinity, metabolic stability, or toxicity.

The general workflow for developing a predictive QSAR model involves several key steps:

Data Set Curation: A diverse set of molecules with known activities (the training set) is compiled. For the 2-amino-oxazoline scaffold, this would involve synthesizing and testing a library of analogs.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each molecule in the training set.

Model Building: Statistical techniques, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forests), are used to establish a mathematical relationship between the descriptors and the activity.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its robustness and applicability to new compounds.

While a specific predictive model for this compound is not available, studies on other heterocyclic scaffolds demonstrate the utility of this approach. For instance, QSAR models have been successfully developed for various classes of compounds to predict their anticancer or antimicrobial activities. nih.gov These models help in identifying the key structural features that govern the desired biological effect, thereby guiding the synthesis of more potent and selective compounds.

The following table illustrates a hypothetical set of descriptors that could be used in a QSAR model for a series of 2-amino-oxazoline derivatives, along with their potential impact on a given biological activity.

| Descriptor Type | Example Descriptor | Potential Correlation with Biological Activity |

|---|---|---|

| Electronic | Dipole Moment | May correlate with binding to polar sites in a receptor. |

| Steric | Molecular Volume | Can indicate steric hindrance or a better fit in a binding pocket. |

| Hydrophobic | LogP | Relates to the compound's ability to cross cell membranes. |

| Topological | Wiener Index | Reflects molecular branching and compactness. |

Based on a comprehensive review of available scientific literature, there is currently insufficient specific data on the biological and pharmacological activities of this compound to fulfill the detailed requirements of the requested article structure.

General sources mention that oxazoline (B21484) compounds, including this compound, have been investigated for a variety of potential biological activities, such as antimicrobial and anticancer properties. ontosight.ai However, specific research findings, such as in vitro pharmacological profiling, enzyme inhibition data, and detailed studies on its antimicrobial or anticancer mechanisms, are not available for this particular compound in the public domain.

Research into related compounds, such as aminorex analogues which feature a phenyl group at the 5-position, shows interaction with monoamine transporters. nih.gov For instance, 4,4′-dimethylaminorex (4,4'-DMAR) has been shown to inhibit dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. mdpi.com Similarly, various oxazole (B20620) derivatives have been investigated as potential inhibitors of enzymes like FMS-like tyrosine kinase 3 (FLT3) and as having anticancer or antimicrobial properties. However, these findings are specific to structurally distinct molecules and cannot be attributed to this compound.

Therefore, the construction of a detailed article focusing solely on the specified biological activities of this compound is not feasible at this time due to the lack of dedicated research data.

Structure Activity Relationship Sar and Mechanistic Biological Investigations of Dihydro Oxazol 2 Amines

Anticancer Activity Research[17],

Studies in Leukemia Cell Lines and Apoptosis Induction

A review of available scientific literature does not indicate specific studies focused on the effects of 4-Methyl-4,5-dihydro-1,3-oxazol-2-amine on leukemia cell lines or its potential to induce apoptosis in these cells. While related heterocyclic compounds have been investigated for anticancer properties, detailed research findings and data tables for this particular compound's activity against leukemia are not presently documented.

Investigations of Anti-inflammatory Properties

Although the oxazoline (B21484) class of compounds, including this compound, has been generally explored for potential anti-inflammatory properties, specific research detailing these effects for this compound is not extensively available in the public domain. ontosight.ai A patent for certain sulfonamides as GPR40 and GPR120 agonists mentions the compound and an anti-inflammatory effect, but does not provide specific data on its activity. google.comgoogle.com Consequently, there are no detailed research findings or data tables to report on its specific anti-inflammatory mechanisms or efficacy.

Research into Antitubercular Activity

There is no specific documented research into the antitubercular activity of this compound. Screening results, minimum inhibitory concentration (MIC) values, or mechanistic studies against Mycobacterium tuberculosis for this specific molecule have not been published in the accessible scientific literature.

Receptor Binding Studies (e.g., Trace Amine Associated Receptor 1 (TAAR1))

Specific receptor binding studies for this compound, including its affinity for the Trace Amine Associated Receptor 1 (TAAR1), are not found in the current scientific literature. Research on structurally related aminorex analogs has noted a lack of significant interaction with TAAR1, but this cannot be directly extrapolated to this compound. nih.gov There is no available data, such as binding affinity (Ki) or functional activity (EC50), for this specific compound's interaction with TAAR1 or other receptors.

Phospholipase A2 Inhibition Studies

Detailed investigations into the inhibitory effects of this compound on Phospholipase A2 (PLA2) enzymes have not been reported in the scientific literature. Therefore, data regarding its potency (IC50 values), selectivity for different PLA2 isoforms, or mechanism of inhibition is not available.

Other Biological Activities under Academic Investigation (e.g., Antiallergic, Anticonvulsant)

A comprehensive search of academic and research databases does not yield specific studies on the antiallergic or anticonvulsant properties of this compound. While other novel heterocyclic compounds are frequently evaluated for such central nervous system activities, this particular molecule does not appear to have been a subject of such published investigations.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The advancement of green and sustainable chemistry is a critical goal for modern synthetic science. Future research concerning 4-Methyl-4,5-dihydro-1,3-oxazol-2-amine will likely focus on creating more environmentally friendly and efficient synthetic pathways. Traditional methods for synthesizing 2-oxazolines often rely on the cyclization of amino alcohols with various functional groups, which can sometimes require harsh conditions or stoichiometric reagents that generate significant waste. researchgate.netmdpi.com

Emerging strategies aim to overcome these limitations. One promising avenue is the development of one-pot synthesis protocols that combine multiple reaction steps, thereby reducing solvent usage and purification needs. mdpi.com For instance, methods that allow for the direct use of carboxylic acids and amino alcohols are being explored. mdpi.com Catalyst-focused research is also crucial, with investigations into metal-free and novel metal-catalyzed reactions, such as those using copper-NHC complexes, which can proceed under milder conditions. organic-chemistry.orgacs.org The use of dehydrative cyclization agents that produce water as the only byproduct represents another significant step towards greener synthesis. mdpi.com

Table 1: Comparison of Synthetic Approaches for Dihydro-oxazole Scaffolds

| Approach | Traditional Methods | Future Sustainable Methods |

|---|---|---|

| Starting Materials | Often requires pre-functionalized substrates | Aims for direct use of simple, abundant precursors (e.g., carboxylic acids, nitriles) mdpi.comorganic-chemistry.org |

| Catalysts | May use stoichiometric reagents or harsh Lewis acids | Focus on efficient, recyclable catalysts (e.g., organocatalysts, transition metals) organic-chemistry.org |

| Reaction Conditions | Can require high temperatures and pressures | Milder conditions, lower energy consumption |

| Byproducts | Can generate stoichiometric waste | Aims for minimal waste, with water as a common byproduct mdpi.com |

| Efficiency | Often multi-step with intermediate purifications | One-pot reactions and flow chemistry to improve step economy |

Advanced Functional Material Design Utilizing the Dihydro-oxazole Scaffold

The 4,5-dihydro-1,3-oxazole ring is a valuable structural motif for the creation of advanced functional materials due to its unique chemical properties. ontosight.ai The nitrogen and oxygen atoms within the ring can serve as coordination sites for metal ions, making derivatives of this scaffold excellent candidates for use as ligands in coordination polymers and metal-organic frameworks (MOFs). ontosight.ai

A significant area of future research is the development of "smart" polymers. 2-oxazolines can undergo living cationic ring-opening polymerization to form poly(2-oxazoline)s (POx). wikipedia.orgresearchgate.net These polymers are known for their biocompatibility and tunable properties. researchgate.net Future work will likely explore the incorporation of the this compound moiety into polymer chains to create materials that respond to stimuli like pH or temperature, with potential applications in drug delivery and tissue engineering. researchgate.netmdpi.com Furthermore, the inherent chirality and rigidity of the oxazoline (B21484) ring make it a promising component for designing novel liquid crystals and luminescent materials for use in sensors and optical devices. wikipedia.org

Rational Design of Next-Generation Catalytic Systems

Ligands containing a chiral 2-oxazoline ring are widely used in asymmetric catalysis because they are effective for many types of catalytic transformations and can be synthesized readily. wikipedia.org The stereocenter adjacent to the coordinating nitrogen atom can significantly influence the selectivity of reactions at a metal center. wikipedia.org

Future research will focus on the rational design of new, more efficient, and highly selective catalysts based on the this compound structure. This involves synthesizing a library of derivatives with varied steric and electronic properties to fine-tune their catalytic activity for specific chemical transformations. There is also growing interest in developing organocatalysts derived from this scaffold, which would offer a metal-free alternative for certain reactions. Immobilizing these catalysts on solid supports is another key research direction, as it facilitates easier separation and recycling, aligning with the principles of sustainable chemistry.

Deeper Mechanistic Understanding of Biological Interactions at the Molecular Level

The oxazole (B20620) scaffold is a privileged structure in medicinal chemistry, found in numerous bioactive molecules and natural products. researchgate.nettandfonline.com While derivatives of 2-amino-oxazole have been investigated for various biological activities, including anticancer properties, a detailed molecular understanding of their interactions with biological targets is often lacking. ontosight.airesearchgate.net

Future work in this area will necessitate a multidisciplinary approach. Target identification using chemical proteomics and other advanced techniques will be crucial to pinpoint the specific proteins or cellular pathways that this compound and its analogs interact with. Structural biology techniques, such as X-ray crystallography, can provide atomic-level snapshots of these compounds bound to their biological targets. rsc.org This information is invaluable for understanding the basis of their biological activity and for designing next-generation therapeutic agents with improved potency and selectivity. rsc.orgrsc.org Computational methods like molecular docking and dynamics simulations will also play a key role in predicting and analyzing these biomolecular interactions. nih.gov

Table 2: Methodologies for Investigating Biological Interactions

| Methodology | Objective | Potential Outcome |

|---|---|---|

| Chemical Proteomics | Identify protein targets that bind to the compound. | Elucidation of the compound's mechanism of action. |

| X-ray Crystallography | Determine the 3D structure of the compound-target complex. | Provides a precise map of molecular interactions for rational drug design. rsc.org |

| NMR Spectroscopy | Study compound-target interactions in solution. | Reveals dynamic aspects of binding and conformational changes. |

| Molecular Docking | Computationally predict the binding mode of the compound to its target. | Prioritizes compounds for experimental testing and guides lead optimization. nih.gov |

| Isothermal Titration Calorimetry (ITC) | Measure the thermodynamics of binding interactions. | Quantifies binding affinity, enthalpy, and entropy. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery and materials science. nih.govmdpi.com These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the design-build-test-learn cycle. researchgate.net

In the context of this compound, AI and ML models can be trained on existing data to predict the properties of novel, untested derivatives. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models can forecast biological activity, while other models can predict physical properties, synthetic accessibility, or ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. mdpi.comresearchgate.net Furthermore, generative AI models can be employed for de novo design, creating entirely new molecular structures based on the dihydro-oxazole scaffold that are optimized for a specific function, be it catalytic activity or binding affinity to a biological target. mdpi.com AI can also assist in planning and optimizing synthetic routes, making the production of these novel compounds more efficient. mdpi.com This integration of computational power with experimental chemistry promises to rapidly expand the explored chemical space around this versatile scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.